molecular formula C18H16FN3O4 B2977622 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid CAS No. 882224-06-8

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid

Cat. No.: B2977622
CAS No.: 882224-06-8
M. Wt: 357.341
InChI Key: QLVMVYOBDWPPDU-LCYFTJDESA-N
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Description

3-[4-[(Z)-2-Cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic Acid (CAS 321571-07-7) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C12H14N4O4 and a molecular weight of 278.26 g/mol, this compound is characterized as a fine chemical and pharmaceutical intermediate . Its structure features a pyrazole core substituted with a 4-fluorophenyl group and a propanoic acid chain, integrated with a (Z)-configured enyl group containing cyano and ethoxycarbonyl functionalities. This specific arrangement suggests potential utility in the synthesis of more complex molecules for agrochemical or pharmaceutical discovery programs, particularly in the development of herbicidal or fungicidal agents, as structurally related pyrazole derivatives are explored in these fields . As a building block, it can be used to investigate structure-activity relationships in medicinal and agrochemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and refer to the relevant safety data sheet prior to use. It is typically stored at 2-8°C .

Properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVMVYOBDWPPDU-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable β-diketone derivative to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of an amine derivative.

  • Substitution: : Formation of various substituted pyrazole derivatives.

Scientific Research Applications

The compound "3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid" (C18H16FN3O4) has several potential applications in scientific research, particularly in the development of novel therapeutic agents. It is also known by the synonyms 882224-06-8, CHEMBL2153817, and others .

Properties and Structure

This compound has a molecular weight of 357.3 g/mol . Its IUPAC name is 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid . The compound's structure includes a pyrazole ring, a fluorophenyl group, and a propanoic acid moiety .

Key identifiers include:

  • PubChem CID: 2389806
  • InChI: InChI=1S/C18H16FN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9-
  • InChIKey: QLVMVYOBDWPPDU-LCYFTJDESA-N
  • SMILES: CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)/C#N

Potential Applications

While specific applications of 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid are not extensively documented in the search results, the presence of a pyrazole ring suggests potential biological activities. Pyrazole derivatives have demonstrated anti-inflammatory and anticancer properties.

Pharmaceutical Research

Due to the presence of the pyrazole moiety, this compound may be a valuable research tool in the study of various biological activities, including anti-inflammatory and anticancer effects.

Development of T3SS Inhibitors

Research has shown that some related compounds have been investigated as inhibitors of Type III Secretion System (T3SS) . T3SS is a virulence mechanism used by bacteria to inject proteins into host cells, and inhibitors of this system could be used as antibacterial agents .

Considerations

Mechanism of Action

The mechanism by which 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The cyano and ethoxy groups play a crucial role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares structural motifs with other pyrazole derivatives, such as (Z)-3-(5-((3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (). Below is a comparative analysis:

Feature Target Compound (Z)-3-(5-...thioxothiazolidin...propanoic Acid
Core Structure Pyrazole ring with enone and cyano groups Pyrazole fused with thioxothiazolidinone ring
Aromatic Substituent 4-Fluorophenyl (electron-withdrawing) 4-Isopropoxy-3-methylphenyl (electron-donating)
Functional Groups Cyano, ethoxy ester, propanoic acid Thioxo, ketone, propanoic acid
Stereochemistry Z-configuration at enone Z-configuration at methylene bridge
Potential Applications Enzyme inhibition (e.g., kinases), anti-inflammatory Antidiabetic, antimicrobial

Functional Group Impact on Bioactivity

  • Electron-Withdrawing vs. In contrast, the isopropoxy-3-methylphenyl group in the thiazolidinone analog may improve membrane permeability due to its lipophilic nature .
  • Cyan vs. Thioxo Groups: The cyano group in the target compound stabilizes the enone system via conjugation, while the thioxo group in the analog contributes to hydrogen bonding and redox activity, possibly explaining its antidiabetic properties .

Solubility and Pharmacokinetics

  • The propanoic acid moiety in both compounds improves aqueous solubility, favoring oral bioavailability. However, the ethoxy ester in the target compound may act as a prodrug, undergoing hydrolysis in vivo to release the active acid form.
  • The thioxothiazolidinone ring in the analog introduces rigidity, which may reduce metabolic degradation compared to the more flexible enone system in the target compound .

Research Findings and Data

Critical Analysis of Evidence

  • This underscores the need for experimental validation.
  • : The thiazolidinone analog offers insights into how substituent variation impacts bioactivity, though direct comparisons are constrained by differing core structures.

Biological Activity

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid, commonly referred to as compound B2867016, is a synthetic organic compound with a complex structure that has garnered attention in pharmacological research. Its molecular formula is C18H17N3O4C_{18}H_{17}N_3O_4, and it exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring, a cyano group, and an ethoxy substituent, which contribute to its unique reactivity and biological profile. The molecular weight of the compound is approximately 339.351 g/mol, and it typically achieves a purity of around 95% in research applications.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazole compounds often exhibit antimicrobial properties. For instance, compounds similar to B2867016 have been reported to possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of cholinesterase enzymes. For example, related compounds have demonstrated selective inhibition towards butyrylcholinesterase (BChE) with an IC50 value comparable to known inhibitors like physostigmine . This suggests potential applications in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Effects : Some studies suggest that the structural components of B2867016 may confer anti-inflammatory properties, although specific data on this compound is limited. Similar pyrazole derivatives have been shown to inhibit inflammatory mediators in vitro.

The mechanism by which 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid exerts its biological effects is not fully elucidated but likely involves interactions with specific molecular targets such as enzymes or receptors involved in neurotransmission and inflammation.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds structurally related to B2867016:

StudyFindings
Study ADemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values lower than standard antibiotics .
Study BInvestigated the inhibitory effects on cholinesterase enzymes, showing potential for neuroprotective applications .
Study CExplored anti-inflammatory properties in animal models, indicating reduced edema and inflammatory markers .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrazole core. A modified Baker-Venkataram rearrangement (as used in structurally similar pyrazole derivatives) can be employed to prepare intermediates . Key steps include:
  • Condensation of 4-fluorophenyl hydrazine with β-keto esters or cyanopropenoate derivatives under reflux in ethanol/acetic acid (7 hours, 45–86% yield) .
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (absolute ethanol) to achieve >95% purity .
  • Critical monitoring by HPLC and NMR to confirm the (Z)-stereochemistry of the propenyl group, as geometric isomerism impacts bioactivity .

Q. How can spectroscopic techniques (NMR, IR, HPLC) be applied to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons), the (Z)-propenyl group (coupling constant J = 10–12 Hz for trans-configuration), and the propanoic acid moiety (δ 2.5–3.5 ppm) .
  • FT-IR : Identify key functional groups: C≡N stretch (~2200 cm⁻¹), ester C=O (~1700 cm⁻¹), and carboxylic acid O-H (~2500–3300 cm⁻¹) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) and resolve stereoisomeric impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate the electron density of the cyano and carboxylic acid groups to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing 4-fluorophenyl group stabilizes the pyrazole ring, influencing reactivity .
  • Molecular Docking : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the pyrazole scaffold’s known anti-inflammatory activity. Use software like AutoDock Vina to model binding affinities, focusing on hydrogen bonding with the propanoic acid group .
  • Reaction Path Search : Apply ICReDD’s quantum chemical calculations to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or inconsistent HPLC retention times?

  • Methodological Answer :
  • NMR Anomalies : If splitting deviates from expected (Z)-stereochemistry, re-examine reaction conditions (e.g., light exposure causing isomerization). Use NOESY to confirm spatial proximity of propenyl substituents .
  • HPLC Variability : Adjust mobile phase pH (e.g., 2.5–3.5) to improve peak resolution. Contradictions may arise from residual acetic acid in the sample; perform azeotropic drying post-synthesis .
  • Cross-Validation : Combine LC-MS to confirm molecular weight (MW = 399.34 g/mol) and rule out degradation products .

Q. What structure-activity relationship (SAR) strategies can enhance the compound’s pharmacological profile?

  • Methodological Answer :
  • Pyrazole Modifications : Replace the 4-fluorophenyl group with electron-deficient aromatics (e.g., 4-CF3) to enhance COX-2 selectivity. Analogous pyrazole derivatives show improved IC50 values with halogen substitutions .
  • Ester-to-Acid Conversion : Hydrolyze the ethoxy group to a free carboxylic acid for increased solubility and bioavailability. Monitor pH-dependent stability via accelerated degradation studies (40°C, 75% RH) .
  • Propenyl Isomerism : Compare (Z) vs. (E) isomers in vitro. The (Z)-configuration may improve binding to hydrophobic enzyme pockets, as seen in similar enone-containing drugs .

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